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Rhodamine 123

Mitochondrial Membrane Potential Δψm Assays Fluorescent Rhodamine Derivatives

Researchers assessing MDR phenotypes face inconsistent P-gp detection across dye substrates. Rhodamine 123 resolves this with R-site-specific P-gp binding and clinically validated sensitivity in acute leukemia functional MDR assays, outperforming Calcein-AM. • P-gp substrate: Binds R-site; most sensitive clinical MDR functional probe • Δψm quenching-mode: Slow equilibration enables acute depolarization monitoring at 1-10 μM • QY 0.90: Bright green fluorescence for live-cell imaging (Ex/Em 505/534 nm)

Molecular Formula C21H17ClN2O3
Molecular Weight 380.8 g/mol
CAS No. 62669-70-9
Cat. No. B1680601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodamine 123
CAS62669-70-9
SynonymsRhodamine 123;  R 22420;  R 302;  RH 123.
Molecular FormulaC21H17ClN2O3
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.O.Cl
InChIInChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H
InChIKeyMYFATKRONKHHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhodamine 123 Technical Overview


Rhodamine 123 is a cell-permeable, green-fluorescent, cationic xanthene dye with a molecular weight of 380.8 g/mol, an absorption peak at 505 nm, and an emission peak at 534 nm [1]. It serves as a potent substrate for ATP-binding cassette transporter B1 (P-glycoprotein) and accumulates electrophoretically in active mitochondria, enabling its use as a fluorescent probe for mitochondrial membrane potential (Δψm) and multidrug resistance (MDR) efflux assays [1].

Fluorescent Δψm probe for live-cell imaging
P-glycoprotein (P-gp) substrate for MDR efflux assays
Cell-permeable cationic dye for mitochondrial studies

Why Rhodamine 123 Cannot Be Interchanged


Rhodamine 123 exhibits a unique combination of moderate mitochondrial binding affinity, slow permeation kinetics, and specific P-glycoprotein substrate properties that differentiate it from both alternative mitochondrial membrane potential (Δψm) probes and other rhodamine derivatives. Unlike JC-1, which enables ratiometric 'yes/no' polarization assessment, Rhodamine 123 is optimized for quenching-mode acute kinetic studies due to its slow equilibration and fluorescence quenching upon aggregation [1]. Compared to TMRM and TMRE, Rhodamine 123 demonstrates intermediate binding to mitochondrial membranes and intermediate inhibition of the electron transport chain (ETC), positioning it as a balanced alternative when minimal toxicity is required [1][2]. Furthermore, its well-characterized quantum yield (0.90) and specific recognition by the R-site of P-glycoprotein preclude simple substitution with dyes like Calcein AM, which binds the P-site [3][4].

JC-1 vs Rhodamine 123
JC-1 provides ratiometric Δψm collapse detection; R123 does not consistently respond, limiting apoptosis endpoint transfer.
TMRM/TMRE vs Rhodamine 123
TMRM/TMRE equilibrate fast for non-quenching mode; R123 requires quenching-mode due to slow permeation, altering assay design.
Calcein AM vs Rhodamine 123
Calcein AM binds P-site of P-gp, while R123 binds R-site; assay sensitivity and site coverage may differ across efflux screens.

Rhodamine 123 Quantitative Differentiation


Mitochondrial Binding Affinity vs. TMRM & TMRE

In a comparative study of isolated rat heart mitochondria, the binding affinity of Rhodamine 123 to mitochondrial membranes was intermediate between TMRE and TMRM. Specifically, the degree of binding was quantified as TMRE > Rhodamine 123 > TMRM [1]. Consistent with this binding profile, respiratory inhibition was also intermediate: TMRE caused the greatest inhibition, followed by Rhodamine 123, while TMRM showed the least inhibition and did not suppress respiration at low concentrations [1]. This quantitative ranking allows researchers to select Rhodamine 123 when a balance between robust signal and minimal ETC interference is required.

Binding affinity vs. TMRM/TMRE
Head-to-head
TMRE > R123 > TMRM (binding and respiratory inhibition)
Supports intermediate ETC interference profile
Isolated rat heart mitochondria
Mitochondrial Membrane Potential Δψm Assays Fluorescent Rhodamine Derivatives

Flow Cytometric Δψm Sensitivity vs. JC-1

A comparative study in the U937 human cell line evaluated the sensitivity of JC-1, DiOC6(3), and Rhodamine 123 for detecting changes in mitochondrial membrane potential (Δψ) by flow cytometry. JC-1 reliably responded to both the mitochondrial uncoupler FCCP and the potassium ionophore valinomycin. In contrast, Rhodamine 123 (R123) failed to show consistent fluorescence changes with FCCP and did not respond to valinomycin, demonstrating lower sensitivity for detecting Δψ changes under these conditions [1].

Δψm sensitivity vs. JC-1
Head-to-head
JC-1 responded to FCCP/valinomycin; R123 did not
Lower sensitivity for Δψ collapse endpoint
U937 cell line; flow cytometry
Flow Cytometry Apoptosis JC-1 Mitochondrial Depolarization

Quenching-Mode Kinetic Suitability vs. TMRM/TMRE

The slow permeation of Rhodamine 123 across membranes makes it particularly well-suited for 'quenching mode' studies of acute mitochondrial membrane potential changes [1]. In this mode, cells are loaded with high dye concentrations (1–10 μM), leading to dye aggregation and fluorescence quenching within the mitochondria. Upon Δψm depolarization, the dye redistributes, unquenches, and produces a transient fluorescence increase that is easier to detect due to the slower kinetics [1]. This contrasts with the faster-equilibrating TMRM and TMRE, which are better suited for steady-state or non-quenching measurements at low nanomolar concentrations (1–30 nM) [1].

Quenching-mode kinetic fit
Class-level
R123: 1–10 μM quenching mode; TMRM/TMRE: 1–30 nM non-quenching
Supports acute kinetic monitoring design
Live-cell fluorescence microscopy
Quenching Mode Kinetic Assays Fluorescence Microscopy Mitochondrial Dynamics

P-gp Binding Sites and Assay Sensitivity vs. Calcein AM

Rhodamine 123 and Calcein AM are both used as fluorescent substrates in competitive P-glycoprotein (P-gp) efflux assays, but they bind to distinct sites within the P-gp binding pocket: Rhodamine 123 binds the R-site, while Calcein AM binds the P-site [1]. This differential binding profile is critical for assay design and interpretation. Furthermore, a comparative validation study in acute leukemia found that the Rhodamine 123/PSC833 modulation assay was the most sensitive functional test for detecting P-gp activity, outperforming the Calcein-AM modulation assay [2].

P-gp binding and assay sensitivity
Head-to-head
R123 binds R-site; Calcein AM binds P-site. R123/PSC833 most sensitive (r=0.86, N=51)
Supports P-gp functional screening context
Acute leukemia research samples
P-glycoprotein Multidrug Resistance Efflux Assay Flow Cytometry

Fluorescence Quantum Yields vs. Rhodamine 6G & B

A systematic study measured the fluorescence quantum yields of seven rhodamine dyes relative to quinine sulfate dihydrate in 1.0 N H2SO4 at 25.0°C. Rhodamine 123 exhibited a quantum yield of 0.90 [1]. This value places it significantly higher than Rhodamine B (0.65) and Rhodamine 3B (0.45), but slightly lower than Rhodamine 6G, Rhodamine 19, and Rhodamine 101 (0.95–0.96) [1]. This high quantum yield confirms its utility as a bright fluorescent probe and laser dye, with brightness exceeding many common rhodamine alternatives.

Quantum yield vs. rhodamines
Head-to-head
R123: 0.90; R6G: 0.95; RhB: 0.65
Supports high-brightness probe use
1.0 N H₂SO₄, 25°C
Fluorescence Quantum Yield Rhodamine Dyes Spectroscopy Laser Dyes

Photostability in Live-Cell Imaging vs. CMXRos

In live-cell preparations, the MitoTracker dyes CMXRos and its reduced form H2-CMXRos demonstrated greater photostability than Rhodamine 123 when imaged by epifluorescence microscopy [1]. Specifically, mitochondrial fluorescence and morphology were preserved with CMXRos dyes even after formaldehyde fixation and acetone permeabilization, a property not shared by Rhodamine 123 [1]. While the exact photobleaching half-lives are not numerically reported, the qualitative observation of superior photostability for CMXRos indicates that Rhodamine 123 may be less suitable for experiments requiring prolonged illumination or post-staining fixation.

Photostability vs. CMXRos
Reported comparison
CMXRos more photostable; R123 signal lost after fixation
Supports short-term live-cell imaging
Formaldehyde fixation/permeabilization
Photostability Live-Cell Imaging Mitochondrial Staining Fluorescence Microscopy

Optimal Research Applications of Rhodamine 123


Quenching-Mode Δψm Kinetic Monitoring

Rhodamine 123's slow permeation kinetics and concentration-dependent fluorescence quenching make it the preferred probe for real-time monitoring of acute changes in mitochondrial membrane potential in living cells. When loaded at 1–10 μM, dye aggregation within mitochondria quenches fluorescence. Upon rapid depolarization (e.g., induced by FCCP or oxidative stress), the dye redistributes and unquenches, generating a transient fluorescence increase that is easier to detect due to the slower kinetics. This 'quenching mode' approach is uniquely suited to Rhodamine 123, as faster-equilibrating dyes like TMRM and TMRE are less effective in this specific experimental design [1][2].

P-gp Efflux Assays for MDR Screening

Rhodamine 123 is the substrate of choice for sensitive flow cytometric detection of P-gp-mediated drug efflux activity. It binds to the R-site of the P-gp binding pocket, providing distinct specificity from Calcein AM (P-site). Clinical validation in acute leukemia demonstrated that the Rhodamine 123/PSC833 modulation assay is the most sensitive functional test for P-gp activity, outperforming Calcein-AM-based assays [3][4]. This application is critical for screening potential MDR reversal agents and for patient stratification in oncology research.

Live-Cell Mitochondrial Labeling

Rhodamine 123 provides bright, green-fluorescent staining of active mitochondria in live cells due to its high fluorescence quantum yield (0.90) and membrane potential-dependent accumulation [5]. Its intermediate binding affinity to mitochondrial membranes, compared to TMRE and TMRM, offers a balanced signal-to-toxicity ratio for routine imaging applications where minimal perturbation of mitochondrial respiration is desired [6]. Typical working concentrations for microscopy range from 1–10 μM, with excitation at 488 nm and emission detection in the green channel.

ATPase Inhibition in Mitochondrial Bioenergetics

Rhodamine 123 functions as a quantifiable inhibitor of mitochondrial ATPase activity. It inhibits ADP-stimulated respiration with a Ki of 12 μM, ATPase activity of inverted inner membrane vesicles with a Ki of 126 μM, and partially purified F1-ATPase with a Ki of 177 μM . This inhibitory profile allows for dose-dependent studies of mitochondrial respiratory chain function and ATP synthesis, distinguishing it from other rhodamine dyes that lack this specific biochemical activity.

Application
Selection Property
Validation Focus
Quenching-mode Δψm kinetic monitoring
Slow permeation / quenching kinetics
Acute depolarization assay design
P-gp efflux screening
R-site substrate specificity
P-gp functional assay validation
Live-cell mitochondrial labeling
High fluorescence brightness
Mitochondrial accumulation imaging
ATPase inhibition bioenergetics
ATPase inhibitor profile
Dose-dependent respiratory assays
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